Glycine hydrochloride

Overview

Description

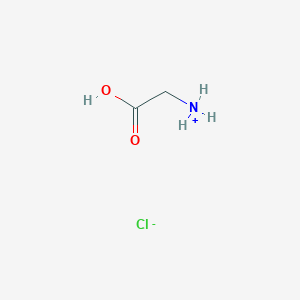

Glycine hydrochloride, also known as aminoacetic acid hydrochloride, is a derivative of glycine, the simplest amino acid. It is a white crystalline solid with the chemical formula C₂H₆ClNO₂. This compound is commonly used in biochemical research and industrial applications due to its unique properties and versatility.

Mechanism of Action

Target of Action

Glycine hydrochloride primarily targets the glycine receptors (GlyR) and N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . It also interacts with glycine transporters type 1 and 2 (GlyT1 and GlyT2) . These receptors and transporters play crucial roles in neurotransmission, influencing various neurological functions.

Mode of Action

Glycine, being an inhibitory neurotransmitter, binds to its receptors, leading to a series of interactions and changes. In the central nervous system, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . At the cerebellar nerve endings, an increase in the levels of glycine results in activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA .

Biochemical Pathways

Glycine is involved in several biochemical pathways. It is degraded via three pathways: the reverse of the glycine synthase pathway (also known as the glycine cleavage system), the serine pathway, and the glyoxylate pathway . Glycine also plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that glycine is commonly used as a component of total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .

Result of Action

The action of this compound results in various molecular and cellular effects. As an inhibitory neurotransmitter, glycine can reduce neuronal excitability, contributing to the regulation of various neurological functions . Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activation of GlyR depends on the extracellular chloride ion concentration . .

Biochemical Analysis

Biochemical Properties

Glycine hydrochloride participates in enzymatic reactions. For instance, it reacts with glutamate dehydrogenase (GDH) to produce ammonia in phosphate buffer medium . This interaction between this compound and GDH is crucial for the determination of glycine .

Cellular Effects

This compound, as a form of glycine, influences cell function. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like GDH. GDH is a multi-isoenzymic oxidoreductase enzyme that reversibly catalyzes the oxidative deamination of glutamate to ammonia and α-ketoglutarate with NAD+/NADH .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine hydrochloride can be synthesized through several methods:

Reaction with Hydrochloric Acid: Glycine reacts with hydrochloric acid to form this compound.

Hydrolysis of Hippuric Acid: Hippuric acid is hydrolyzed in the presence of hydrochloric acid to yield this compound.

Conversion from Aminoacetonitrile: Aminoacetonitrile can be converted to this compound through hydrolysis with hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is typically produced by the direct reaction of glycine with hydrochloric acid. The process involves dissolving glycine in hydrochloric acid, followed by crystallization and purification to obtain the final product.

Types of Reactions:

Acid-Base Reactions: this compound can participate in acid-base reactions due to its zwitterionic nature.

Reduction: this compound can be reduced to glycine alcohol using reducing agents like lithium aluminum hydride.

Decarboxylation: When heated with soda lime or barium hydroxide, this compound undergoes decarboxylation to produce methylamine.

Esterification: this compound reacts with alcohols in the presence of inorganic acids to form esters.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Bases: Soda lime or barium hydroxide for decarboxylation.

Acids: Inorganic acids for esterification.

Major Products:

Glycine Alcohol: From reduction.

Methylamine: From decarboxylation.

Esters: From esterification.

Scientific Research Applications

Glycine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dithis compound: A compound with two glycine molecules linked together, used in similar biochemical applications.

Trithis compound: A compound with three glycine molecules linked together, often used in more specialized biochemical research.

Uniqueness: this compound is unique due to its ability to act as both an inhibitory neurotransmitter and an allosteric activator of NMDA receptors. This dual functionality makes it a valuable compound in both neurological research and therapeutic applications .

Biological Activity

Glycine hydrochloride, a salt form of the amino acid glycine, has garnered attention for its diverse biological activities. This article explores its physiological roles, therapeutic potentials, and underlying mechanisms supported by various studies.

Overview of Glycine

Glycine is the simplest amino acid and plays crucial roles in protein synthesis, neurotransmission, and metabolic processes. It constitutes approximately 11.5% of the total amino acids in the human body and is integral to collagen structure, where it appears at every third position in the triple helix . Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS) and is involved in regulating various physiological functions including sleep, metabolism, and immune response .

1. Cytoprotective Effects

This compound exhibits significant cytoprotective properties. It has been shown to mitigate liver damage induced by alcohol consumption by reducing lipid peroxidation and enhancing glutathione levels . In animal models, glycine supplementation has demonstrated a protective effect against hepatotoxicity caused by various agents, including cyclosporine A and D-galactosamine .

2. Neurotransmission and Sleep Regulation

As a neurotransmitter, glycine plays a vital role in CNS functions. Research indicates that glycine promotes sleep through peripheral vasodilation mediated by NMDA receptor activation in the suprachiasmatic nucleus (SCN) of the hypothalamus . Studies have shown that glycine administration can significantly increase non-rapid eye movement (NREM) sleep duration while reducing wakefulness in experimental models .

3. Anti-inflammatory Properties

Glycine possesses anti-inflammatory properties that can alleviate conditions such as colitis. It has been reported to reduce epithelial damage caused by inflammatory agents like trinitrobenzene sulfonic acid . Additionally, glycine inhibits tumor necrosis factor (TNF) production and modulates macrophage activation, which contributes to its anti-inflammatory effects .

The mechanisms through which glycine exerts its biological effects are multifaceted:

- Receptor Interaction : Glycine acts as a co-agonist at NMDA receptors, facilitating excitatory neurotransmission while also functioning through glycine-gated chloride channels that help regulate intracellular calcium levels .

- Metabolic Regulation : Glycine influences metabolic pathways including bile acid conjugation and gluconeogenesis. It also plays a role in the mitochondrial glycine cleavage system, which is essential for glycine degradation and serine synthesis .

- Oxidative Stress Reduction : Glycine supplementation has been linked to increased intracellular glutathione levels, thereby enhancing cellular defense against oxidative stress .

Case Study 1: Hepatoprotection

A study involving rats demonstrated that oral glycine supplementation significantly reduced blood alcohol levels and hepatotoxicity associated with chronic alcohol feeding. The results indicated that glycine modulated lipid profiles and improved liver function markers such as alanine transaminase (ALT) and aspartate transaminase (AST) .

Case Study 2: Sleep Improvement

In another study focused on sleep disturbances, rats administered glycine showed a marked increase in NREM sleep duration compared to control groups. The findings highlighted glycine's potential as a therapeutic agent for sleep disorders due to its ability to enhance sleep quality and reduce latency .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-aminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLXQGJVBGMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Glycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7064079 | |

| Record name | Glycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Glycine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7490-95-1, 6000-43-7 | |

| Record name | Diglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glycine hydrochloride has the molecular formula C2H6ClNO2 and a molecular weight of 111.53 g/mol. []

ANone: Researchers have utilized several spectroscopic methods to characterize this compound, including:

A: Yes, this compound ionic liquid (Cl) can be used in polyester fabric finishing, specifically with chitosan. This treatment enhances the fabric's antistatic properties, mechanical strength, air permeability, and moisture permeability. [] The optimal chitosan concentration in the chitosan/Cl solution for this application is 1.5%. []

A: Hydroxymethyl sodium glycinate and hydroxymethyl this compound serve as alternative starting materials for producing the herbicide glyphosate. [] These compounds, when reacted with phosphorous acid or sodium phosphates, yield glyphosate in a single-step reaction. This method offers a cost-effective and environmentally friendly alternative to traditional glyphosate production with significantly reduced wastewater. []

A: this compound functions as an additive in perovskite solar cell fabrication, particularly in low bandgap mixed Pb-Sn perovskites. [] It primarily accumulates at the bottom region of the perovskite layer, influencing crystal growth and interface properties. [] This accumulation leads to improved perovskite film crystallinity, reduced electrical trap density, and enhanced charge carrier lifetimes. [] this compound also contributes to the formation of surface dipoles at the interface, facilitating efficient charge extraction and enhancing solar cell performance. [, ]

A: Ab initio calculations at the UHF/6-31++G level of theory were employed to study the structure of protonated glycyl-(L)-phenylalanyl-glycine hydrochloride monohydrate. These calculations revealed a single stable conformer with specific intermolecular hydrogen bonding patterns, providing insights into the molecule's three-dimensional structure and interactions. []

A: While this compound itself isn't a potent disinfectant, its derivatives, specifically alkyl di(aminoethyl) this compound compounds, exhibit significant bactericidal activity. [] The length of the alkyl chain influences the compound's efficacy, with longer chains generally exhibiting stronger activity against bacteria and fungi. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.